Picroside III

描述

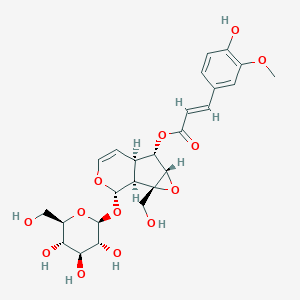

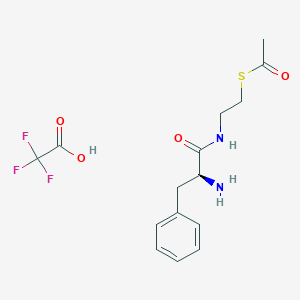

Picroside III is a natural compound isolated from the root of the plant Picrorhiza kurroa. It is a polyphenol that is found to have a wide range of pharmacological activities. It is believed to have antioxidant, anti-inflammatory, and anti-cancer properties. The chemical structure of this compound is 3,4-dihydroxybenzyl-β-D-glucopyranoside.

科学研究应用

心脏保护作用

- Picroside II在心肌细胞保护中的作用:Picroside II显示出在保护心肌细胞免受缺氧/再氧化诱导的凋亡方面具有潜力。PI3K/Akt和CREB途径的激活,以及Bcl-2和Bax表达的调节,在这种保护机制中起着至关重要的作用(Meng, Jiao, & Yu, 2012)。此外,另一项研究强调了Picroside II对大鼠心肌缺血再灌注损伤的剂量依赖性保护作用,通过磷脂酰肌醇3-激酶/Akt/内皮NOS途径进行介导(Wu, Li, Shu, & Jia, 2014)。

神经保护特性

- Picroside II在神经保护中的作用:研究表明,在大鼠局灶性脑缺血模型中,Picroside II具有神经保护特性。它有效地减少了神经细胞凋亡和caspase-3和PARP的表达,表明在脑缺血再灌注损伤中具有潜在益处(Li, Li, Xu, Guo, & Du, 2010)。另一项研究强调了Picroside II对氧化应激的神经保护作用,表明其在保护神经损伤方面的潜力(Li, Liu, Zhang, Guo, & Ji, 2007)。

抗炎和抗氧化活性

- Picroside II在炎症性疾病中的作用:从圆叶假马先蒿中分离出的Picroside II在小鼠变应性哮喘模型中发现具有抑制气道炎症的作用。它下调Th2相关的细胞因子和转录因子GATA3,表明其在治疗炎症性疾病中的潜力(Choi et al., 2016)。

- 肝保护特性:Picroside II表现出肝保护特性,如其抑制肝细胞凋亡的能力,调节bcl-2基因表达,并展现抗氧化作用(Gao & Zhou, 2005)。

对破骨细胞生成和骨健康的影响

- Picroside II和破骨细胞生成:一项研究表明,Picroside II通过在体外减弱NF‐κB和MAPKs信号通路来抑制RANKL介导的破骨细胞生成。这表明其在预防骨质流失和作为抗吸收剂的潜力(Yang等,2017)。

药代动力学和代谢

- Picroside I、II、III的药代动力学研究:一项经过验证的同时HPLC-MS/MS测定揭示了大鼠中Picroside I、II和III的药代动力学。这项研究有助于理解它们的治疗靶点和临床适应性的潜力(Zhu et al., 2015)。

安全和危害

未来方向

Due to the rising demand for picrosides and the over-exploitation of Picrorhiza kurroa from its natural habitat, alternative strategies for sustainable production of metabolites are being explored . One such strategy is the production of friable callus under different culture conditions . This could potentially be used as a strategy for the sustainable production of picrosides at a commercial scale .

作用机制

Target of Action

Picroside III, an active ingredient of the traditional Chinese medicine Picrorhiza scrophulariiflora , has been found to target Nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) . NFκB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. It is also involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .

Mode of Action

This compound interacts with its target, NFκB, potentially influencing various signaling pathways in normal and cancerous conditions . .

Biochemical Pathways

This compound affects the NFκB pathway, which is linked with endocrine and chemotherapy resistance and influences angiogenesis and inflammation pathways . It also promotes AMP-activated protein kinase (AMPK) phosphorylation , a key energy sensor in cells that maintains energy homeostasis.

Pharmacokinetics

The pharmacokinetics of this compound have been studied using ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) . The studies suggest that this compound has favorable characteristics for efficient uptake into the body . .

Result of Action

This compound has shown significant protective effects on the intestinal epithelial barrier in tumor necrosis factor-α (TNF-α) induced Caco-2 cells and dextran sulfate sodium (DSS) induced colitis in mice . It alleviates clinical signs of colitis, promotes wound healing, decreases the permeability of the cell monolayer, and regulates the expression of various proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in Picrorhiza scrophulariiflora can be affected by different culture conditions, such as light and temperature . .

生化分析

Cellular Effects

Some studies suggest that it may have protective effects on intestinal epithelial barrier integrity

Molecular Mechanism

One study suggests that Picroside III may exert its effects through the activation of AMP-activated protein kinase (AMPK), which could influence the expression of certain proteins

属性

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSKZOXJAHOIER-GGKKSNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346770 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

770721-33-0 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Picroside III in alleviating colitis?

A1: Research suggests that this compound exerts its beneficial effects in colitis by promoting wound healing in the colonic mucosa and enhancing the recovery of the epithelial barrier function. This is achieved through the activation of AMP-activated protein kinase (AMPK). [, ] Additionally, this compound has been shown to inhibit the PI3K-Akt pathway, further contributing to its anti-inflammatory effects in the intestines. []

Q2: How does this compound impact the expression of tight junction proteins in the intestinal epithelium?

A2: Studies have demonstrated that this compound can modulate the expression of various tight junction proteins. It increases the expression of Claudin-3, ZO-1, and Occludin, while simultaneously decreasing the expression of Claudin-2. [] This modulation of tight junction proteins contributes to the strengthening of the intestinal epithelial barrier, a crucial factor in alleviating colitis symptoms.

Q3: Is there evidence of this compound influencing the gut microbiota composition?

A3: Yes, pretreatment with this compound has been linked to the rectification of microbial dysbiosis commonly observed in colitis models. Specifically, it increases the abundance of beneficial bacteria such as Lactobacillus murinus and Lactobacillus gasseri. [] This modulation of the gut microbiota composition is believed to contribute to the overall therapeutic effects of this compound in colitis.

Q4: What are the pharmacokinetic properties of this compound and other related iridoids?

A4: Studies using a sensitive UHPLC-ESI-MS/MS method have been conducted to investigate the pharmacokinetics of Picroside I, II, III, and IV in rats. [, ] These studies provide valuable insights into the absorption, distribution, metabolism, and excretion profiles of these compounds, paving the way for further research into their therapeutic potential.

Q5: Are there any known sources of this compound other than Picrorhiza scrophulariiflora?

A5: Yes, this compound has also been isolated from the stem of Catalpa ovata, alongside other iridoids like 6-O-[(E)-feruloyl]jioglutin D and 6-O-(4-hydroxybenzoyl)jioglutin D. [] This finding suggests that Catalpa ovata could potentially serve as an alternative source of this compound for further research and development.

Q6: What are the implications of in vitro studies on Picrorhiza kurroa for this compound production?

A6: Researchers have successfully established callus cultures of Picrorhiza kurroa, a plant known to contain this compound. [] This advancement opens up possibilities for exploring the production of this compound through plant tissue culture techniques, potentially offering a sustainable alternative to traditional extraction methods.

Q7: Has this compound shown any potential antiviral activity?

A7: While not directly addressed in the provided research, one study mentions the potential anti-coronavirus and anti-pulmonary inflammation effects of iridoids, suggesting a broader scope of investigation for this compound and its related compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

![4-Methylbenz[a]anthracene](/img/structure/B134977.png)

![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)

![5-Methylbenz[a]anthracene](/img/structure/B134991.png)

![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)